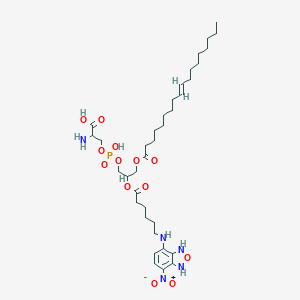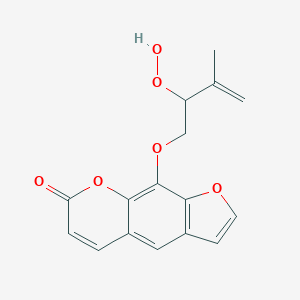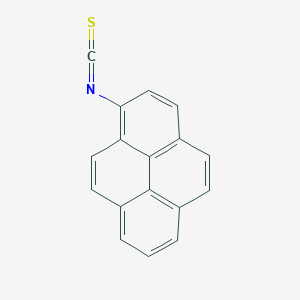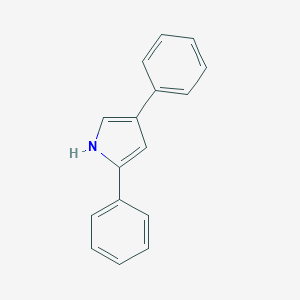
2,4-ジフェニル-1H-ピロール
説明
2,4-Diphenyl-1H-pyrrole is a derivative of the pyrrole molecule, which is a five-membered heterocyclic compound containing a nitrogen atom. Although the specific compound 2,4-Diphenyl-1H-pyrrole is not directly mentioned in the provided papers, the papers do discuss related pyrrole derivatives and their properties, which can provide insight into the characteristics of 2,4-Diphenyl-1H-pyrrole.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of silicon compounds of 1,1-bis(pyrrol-2-yl)ethenes was achieved through salt metathesis using a lithiated dipyrromethene and diorganodichlorosilanes . Similarly, the preparation of 5-(diphenylmethylene)-1H-pyrrol-2(5H)-ones involved a regioselective synthesis from 1H-pyrroles, which included steps like dibromination and selective organometallic bromine/lithium exchange . These methods suggest that the synthesis of 2,4-Diphenyl-1H-pyrrole could also involve multiple steps and careful selection of reagents for functionalization.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their chemical properties and reactivity. The paper on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine provides insights into the structure determination using various spectroscopic methods and X-ray diffraction analysis . Although the structure of 2,4-Diphenyl-1H-pyrrole is not directly analyzed, similar techniques could be employed to elucidate its structure.
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. The papers do not provide specific reactions for 2,4-Diphenyl-1H-pyrrole, but they do discuss the reactivity patterns of related compounds. For instance, the silicon compounds of 1,1-bis(pyrrol-2-yl)ethenes exhibit certain reactivity patterns that were reported . These patterns could be indicative of the types of reactions that 2,4-Diphenyl-1H-pyrrole may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The paper on 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine discusses the use of density functional theory to calculate the optimal molecular structure and investigates the molecular electrostatic potentials and frontier molecular orbitals . These studies provide a foundation for understanding the physicochemical properties of pyrrole derivatives, which could be applied to 2,4-Diphenyl-1H-pyrrole.
科学的研究の応用
化学的性質
“2,4-ジフェニル-1H-ピロール”は、分子式がC16H13N、分子量が219.29の化合物です . 通常は室温で不活性雰囲気下で保存されます .
医療用途
“2,4-ジフェニル-1H-ピロール”のようなピロール部分構造は、治療的に活性な化合物の多様な用途において使用されています . これらには以下が含まれます。
抗真菌および抗菌特性: ピロール系化合物は、殺菌剤および抗生物質の開発に使用されてきました .
抗炎症薬: ピロール誘導体は抗炎症作用を持つことが知られており、抗炎症薬の開発に使用されてきました .
コレステロール低下薬: ピロール部分構造を持つ化合物は、コレステロール低下薬の創出に使用されてきました .
抗腫瘍剤: ピロール系化合物は、抗腫瘍剤の開発に使用されてきました .
逆転写酵素阻害: ピロール誘導体は、逆転写酵素[ヒト免疫不全ウイルス1型(HIV-1)]および細胞DNAポリメラーゼタンパク質キナーゼを阻害することが知られています .
ガスクロマトグラフィー
“2,4-ジフェニル-1H-ピロール”は、分解せずに気化できる化合物を分離および分析するために用いられる技術であるガスクロマトグラフィーを使用して研究されてきました .
Safety and Hazards
2,4-Diphenyl-1H-pyrrole has a GHS07 signal word, indicating a warning. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2,4-diphenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-12,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBPQTRUHOMNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186411 | |
| Record name | 1H-Pyrrole, 2,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3274-56-4 | |
| Record name | 1H-Pyrrole, 2,4-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diphenylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 2,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 2,4-Diphenylpyrrole?
A: 2,4-Diphenylpyrrole is characterized by a pyrrole ring substituted with phenyl groups at the 2 and 4 positions. While its molecular formula (C16H13N) and weight (219.28 g/mol) provide basic information, spectroscopic data offers a deeper understanding of its structure. For instance, [] describes the use of nuclear magnetic resonance (NMR) spectroscopy to confirm the successful synthesis of 2,4-Diphenylpyrrole.
Q2: What is the significance of the nitrogen atom in the pyrrole ring of 2,4-Diphenylpyrrole?
A: The nitrogen atom in the pyrrole ring plays a crucial role in the reactivity and potential applications of 2,4-Diphenylpyrrole. [] highlights that this nitrogen participates in a unique rearrangement during the formation of tetraarylazadipyrromethenes, a class of compounds with applications in various fields.
Q3: How can 2,4-Diphenylpyrrole be synthesized?
A: Several synthetic routes to 2,4-Diphenylpyrrole exist. One approach involves reacting α-phenyl-β-benzoylpropionitrile with a reducing agent, leading to the formation of 2,4-diphenyl-2-pyrroline, which is subsequently dehydrogenated to yield 2,4-Diphenylpyrrole []. Another method utilizes γ-bromodypnone as a starting material for the synthesis of N-aryl-substituted pyrroles, including 2,4-Diphenylpyrrole [].
Q4: What is the role of 2,4-Diphenylpyrrole in the synthesis of tetraarylazadipyrromethenes?
A: Research indicates that 2,4-Diphenylpyrrole acts as a crucial building block in the formation of tetraarylazadipyrromethenes []. Specifically, it can react with 3,5-diphenyl-2H-pyrrol-2-imine, leading to the formation of the desired tetraarylazadipyrromethene product. This reaction pathway highlights the importance of 2,4-Diphenylpyrrole in accessing this class of compounds.
Q5: Can the structure of 2,4-Diphenylpyrrole be modified, and what are the potential implications of such modifications?
A: Yes, the structure of 2,4-Diphenylpyrrole can be modified, particularly at the nitrogen atom. Researchers have explored the synthesis of N-alkyl-2,4-Diphenylpyrroles and investigated their fragmentation patterns using mass spectrometry []. Understanding the impact of structural modifications on a compound's properties is crucial, particularly in the context of SAR (Structure-Activity Relationship).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






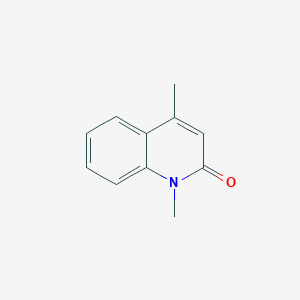

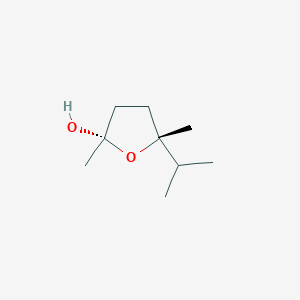

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

